molecular formula C13H7BrFNO2 B6645181 3-(2-Bromo-4-fluorophenoxy)-1,2-benzoxazole

3-(2-Bromo-4-fluorophenoxy)-1,2-benzoxazole

Cat. No. B6645181
M. Wt: 308.10 g/mol
InChI Key: WLVNBFRHIZEIKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Bromo-4-fluorophenoxy)-1,2-benzoxazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BFOB and has a molecular formula of C13H7BrFNO2.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-fluorophenoxy)-1,2-benzoxazole is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. It has also been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-Bromo-4-fluorophenoxy)-1,2-benzoxazole has low toxicity and does not have any significant biochemical or physiological effects on normal cells. However, it has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their elimination.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(2-Bromo-4-fluorophenoxy)-1,2-benzoxazole in lab experiments is its low toxicity and high specificity towards cancer cells, bacteria, and fungi. This makes it an ideal candidate for developing new drugs and antibiotics. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 3-(2-Bromo-4-fluorophenoxy)-1,2-benzoxazole. One of the main areas of research is the development of new drugs and antibiotics based on this compound. It is also important to study the mechanism of action in more detail to understand how it works at a molecular level. Additionally, further studies are needed to investigate the potential side effects and toxicity of this compound in vivo.

Synthesis Methods

The synthesis of 3-(2-Bromo-4-fluorophenoxy)-1,2-benzoxazole involves the reaction between 2-bromo-4-fluoroanisole and 2-aminophenol in the presence of a base. The reaction is carried out in a solvent such as dimethyl sulfoxide or N,N-dimethylformamide at a temperature of around 150°C. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

The potential applications of 3-(2-Bromo-4-fluorophenoxy)-1,2-benzoxazole in scientific research are vast. This compound has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antifungal and antibacterial properties and has shown potential as a new class of antibiotics.

properties

IUPAC Name

3-(2-bromo-4-fluorophenoxy)-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrFNO2/c14-10-7-8(15)5-6-12(10)17-13-9-3-1-2-4-11(9)18-16-13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVNBFRHIZEIKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)OC3=C(C=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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